molecular formula C22H18FN3O4 B2717846 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1448043-19-3

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2717846
CAS No.: 1448043-19-3
M. Wt: 407.401
InChI Key: BTWGLWRFBKAFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O4 and its molecular weight is 407.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the structure, synthesis, and biological activity of this compound, supported by data tables and research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, enhancing biological interactions.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity.
  • Pyrazole ring : Often associated with various pharmacological activities.

Chemical Formula : C24_{24}H23_{23}N3_3O6_6
Molecular Weight : 449.5 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved by reacting catechol with formaldehyde under acidic conditions.
  • Introduction of the But-2-yn-1-yl Linker : This is often accomplished through a Sonogashira coupling reaction involving an alkyne and an aryl halide in the presence of a palladium catalyst.
  • Formation of the Pyrazole Ring : Various methods can be employed to introduce the pyrazole structure.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various pathways related to inflammation and cancer.

The biological activity is primarily attributed to:

  • Inhibition of Enzymatic Activity : The compound may act on specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : Potential interaction with receptors that mediate cellular responses related to cancer progression.

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar compounds or derivatives:

StudyCompoundActivityIC50 Value
Compound ACytotoxicity against MCF-7 cells4.36 µM
Compound BAntimicrobial activityMIC = 31.25 µg/mL
Compound CAnti-inflammatory effectsNot specified

Notable Findings

  • Cytotoxicity : Compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer).
  • Antimicrobial Properties : The compound has been noted for its potential antimicrobial effects, indicating a broad spectrum of biological activity.
  • Anti-inflammatory Properties : The presence of the benzo[d][1,3]dioxole moiety may enhance anti-inflammatory actions through modulation of specific pathways.

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential reactions starting with functionalization of the benzo[d][1,3]dioxole moiety. A key step is the coupling of the alkyne-containing side chain (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl) to the pyrazole-carboxamide core. Optimization focuses on:

  • Catalyst selection : Copper(I) catalysts (e.g., CuI) for Sonogashira coupling to form the alkyne linkage .
  • Temperature control : Reactions often require low temperatures (<0°C) to suppress side reactions during carboxamide formation .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane or ether/pentane improves purity (63% yield achieved in similar syntheses) .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and substitution patterns on the benzo[d][1,3]dioxole. For example, aromatic protons on the 4-fluorophenyl group appear as doublets (δ 7.2–7.6 ppm) .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in dioxole) validate functional groups .
  • HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Fluorescence-based assays (e.g., Factor Xa inhibition, similar to razaxaban) .
  • Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cells .
  • Receptor binding : Competitive binding assays with CB1/CB2 receptors, given structural similarity to pyrazole-based antagonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?

  • Bioisosteric replacements : Replacing the benzo[d][1,3]dioxole with thiophene (as in CB1 antagonists) improves hydrophobic interactions with receptor pockets .
  • Alkyne chain variation : Shortening the but-2-yn-1-yl spacer reduces metabolic instability while maintaining binding affinity .
  • Fluorophenyl substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances potency against serine proteases .

Q. What strategies address contradictory data in pharmacokinetic (PK) profiles across species?

  • Protein binding adjustments : High plasma protein binding (>99%) in rodents vs. humans may explain efficacy discrepancies. Use equilibrium dialysis to measure free fractions .
  • Metabolite identification : LC-MS/MS profiling reveals species-specific oxidation of the alkyne moiety, necessitating deuterium labeling to stabilize the compound .
  • CYP inhibition assays : Co-incubation with CYP3A4/2D6 inhibitors clarifies metabolic pathways .

Q. How can molecular docking and dynamics simulations predict binding modes to biological targets?

  • Homology modeling : Build a CB1 receptor model using templates like SR141716A (PDB: 5TGZ). The pyrazole-carboxamide forms hydrogen bonds with Lys192 and π-π stacking with Phe174 .
  • Free energy calculations : MM-GBSA estimates ΔG values to prioritize substituents (e.g., fluorophenyl vs. chlorophenyl) .
  • Solvent accessibility analysis : The benzo[d][1,3]dioxole’s orientation in the binding pocket influences solubility and off-target effects .

Q. What experimental designs resolve discrepancies in reported IC₅₀ values for enzyme inhibition?

  • Standardized assay conditions : Control pH (7.4), ionic strength, and ATP concentration (for kinase assays) to minimize variability .
  • Positive controls : Compare with reference inhibitors (e.g., rivaroxaban for Factor Xa) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics independently of fluorescence-based assays .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4/c1-26-19(13-18(25-26)15-4-6-16(23)7-5-15)22(27)24-10-2-3-11-28-17-8-9-20-21(12-17)30-14-29-20/h4-9,12-13H,10-11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWGLWRFBKAFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.